N-(4-phenoxyphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(4-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)14-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCXTFFDWNHRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Phenoxyphenyl Methanesulfonamide
Precursor Synthesis and Starting Materials
The synthesis of N-(4-phenoxyphenyl)methanesulfonamide is critically dependent on the availability of its immediate precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as Nimesulide (B1678887). scielo.br The industrial production of Nimesulide has been optimized through various routes, which are detailed below.
Synthesis of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) as a Key Intermediate
Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class. scholarsresearchlibrary.com Its chemical structure, featuring a nitro group, is the starting point for the synthesis of H-Nim. Several methods have been established for its preparation. lookchem.com
One of the primary methods for synthesizing Nimesulide involves the direct nitration of 2-phenoxymethanesulfonanilide. lookchem.com In this process, 2-phenoxymethanesulfonanilide is dissolved in glacial acetic acid. The mixture is then treated with 70% nitric acid, added dropwise. The reaction proceeds by heating the mixture on a steam bath for several hours. niscpr.res.in Upon completion, the reaction mixture is poured into water, causing the product to precipitate. This method yields a mixture of mono- and dinitro-2-phenoxymethanesulfonanilides, with the desired mono-substituted product, Nimesulide, being the major component. niscpr.res.in Recrystallization from methanol is typically employed to purify the final product. niscpr.res.in
Reaction Conditions for Nitration of 2-phenoxymethanesulfonanilide
| Parameter | Details |
|---|---|
| Starting Material | 2-Phenoxymethanesulfonanilide |
| Reagents | 70% Nitric Acid, Glacial Acetic Acid |
| Process | Dropwise addition of nitric acid, followed by heating on a steam bath for 4 hours. |
| Work-up | Poured into water to precipitate the product. |
| Purification | Recrystallization from methanol. |
| Yield | 85% |
This table summarizes the typical laboratory-scale synthesis of Nimesulide via nitration. niscpr.res.in
An alternative and widely used synthetic route is the condensation of 2-phenoxy-4-nitroaniline with methanesulfonyl chloride. lookchem.com This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a solvent and an acid scavenger. Methanesulfonyl chloride is added dropwise to a mixture of 2-phenoxy-4-nitroaniline and pyridine at a controlled temperature. google.com The reaction mixture is then heated to drive the reaction to completion. google.com After cooling, the mixture is diluted with water and extracted with an organic solvent like methylene chloride. The organic extracts are washed with dilute acid (e.g., 10% HCl) to remove pyridine, followed by water, and then dried to yield Nimesulide. google.com
Industrially viable syntheses often start from more readily available materials. An improved synthesis of Nimesulide begins with o-chloro nitrobenzene. niscpr.res.in This starting material is reacted with triphenyl phosphate to yield 2-phenoxynitrobenzene. The nitro group of 2-phenoxynitrobenzene is then reduced to an amine using reagents like iron powder and acetic acid, forming 2-phenoxyaniline. niscpr.res.in This is followed by mesylation, where 2-phenoxyaniline is treated with methanesulfonyl chloride in the presence of a base like triethylamine to produce 2-phenoxymethanesulfonanilide. niscpr.res.in The final step is a selective nitration of this intermediate to furnish Nimesulide in high yield. niscpr.res.inresearchgate.net
Another route avoids the nitration step altogether by starting with substrates that already contain the nitro group in the correct position. google.com For instance, the synthesis can begin from 3-nitrodiphenylether. google.com
Reduction Pathways to this compound (H-Nim)
The conversion of Nimesulide to this compound (H-Nim) is achieved through the reduction of the aromatic nitro group to a primary amine. This transformation is a key step in producing H-Nim, which serves as an important intermediate for further chemical modifications. scielo.brresearchgate.net
Nitro Group Reduction Using Tin and Hydrochloric Acid
A common and efficient method for the reduction of the nitro group in Nimesulide is the use of tin metal in the presence of concentrated hydrochloric acid. scielo.brscholarsresearchlibrary.com This classical reduction method is highly effective for converting aromatic nitro compounds to their corresponding anilines.
In this procedure, Nimesulide is mixed with tin metal, and concentrated HCl is added. scielo.br The mixture is then heated, typically on a water bath at around 90°C, for approximately three hours. scielo.br The reaction progress can be monitored until the starting material is consumed. After completion, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is filtered, and subsequent basification of the crude product allows for its isolation. scholarsresearchlibrary.com Purification is generally achieved by recrystallization from a suitable solvent mixture, such as chloroform-methanol, to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide (H-Nim). This method provides the reduced product in quantitative yield. scielo.br
Reaction Details for the Synthesis of H-Nim
| Parameter | Details |
|---|---|
| Starting Material | N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) |
| Reagents | Tin (Sn) metal, Concentrated Hydrochloric Acid (HCl) |
| Temperature | 90 °C (water bath) |
| Duration | 3 hours |
| Work-up | The reaction mixture is poured into ice water, filtered, and basified to isolate the crude product. |
| Purification | Recrystallization from a chloroform-methanol mixture. |
This interactive table outlines the established method for the reduction of Nimesulide to its amino derivative, H-Nim. scielo.br
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a key method for synthesizing precursors to this compound, particularly for the introduction of an amino group which serves as a handle for further derivatization. A common strategy involves the reduction of a nitro group on a related scaffold.
For instance, the synthesis of N-(4-amino-2-phenoxyphenyl)methanesulfonamide, a closely related derivative, is effectively achieved through the catalytic hydrogenation of Nimesulide, which is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. chemicalbook.comnih.gov This reaction typically employs a palladium catalyst, such as 5% palladium on carbon (Pd/C), under a hydrogen atmosphere. The process selectively reduces the nitro group to a primary amine without cleaving the phenoxy ether linkage or the sulfonamide bond. chemicalbook.commit.edu
Table 1: Example of Catalytic Hydrogenation for a Precursor
| Starting Material | Product | Catalyst | Solvent | Temperature | Time | Yield |
|---|
Data sourced from Bhattacharya et al., 2010. chemicalbook.com
This method is highly efficient and proceeds under mild conditions, making it a valuable step in the synthesis of various analogues. chemicalbook.com The resulting amino group is a versatile intermediate for subsequent chemical modifications.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. scielo.br Key parameters that are often adjusted include the choice of catalyst, solvent system, temperature, pressure, and reaction time. scielo.brresearchgate.net
In the context of the catalytic hydrogenation of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, the selection of specific conditions demonstrates an optimized process. chemicalbook.com The use of 5% Pd/C as a catalyst in ethyl acetate at a moderate temperature of 27°C leads to a quantitative yield of N-(4-amino-2-phenoxyphenyl)methanesulfonamide in just 3 hours. chemicalbook.com
General principles for optimizing such reactions include:
Catalyst Loading: Varying the mole percentage of the catalyst can significantly impact reaction rate and completion. researchgate.net
Solvent System: The choice of solvent can affect substrate solubility and catalyst activity. For hydrogenations, solvents like ethyl acetate, ethanol, and methanol are common. A mixed solvent system, such as H₂O/EtOH, has been shown to be effective in other catalytic reactions. researchgate.net
Temperature and Pressure: While the example reaction proceeds at ambient pressure and temperature, increasing these parameters can sometimes accelerate the reaction rate, although it may also lead to side reactions. nih.gov
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal time to stop the reaction, preventing the formation of degradation products. scielo.br
By systematically adjusting these variables, a balance between reaction efficiency, product purity, and process safety can be achieved. scielo.br
Derivatization Strategies and Analogue Synthesis
The this compound scaffold is a versatile template for generating a library of analogues through various chemical transformations. Derivatization often targets the functional groups present on the molecule or its immediate precursors, such as the amino group of N-(4-amino-2-phenoxyphenyl)methanesulfonamide.
N-acylation is a widely used method to introduce an acyl group onto a nitrogen atom, typically an amine or a sulfonamide. bath.ac.uk In the context of this compound derivatives, the amino group of N-(4-amino-2-phenoxyphenyl)methanesulfonamide can be readily acylated. researchgate.net This reaction is often carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. dergipark.org.tr
Another approach involves the use of N-acylbenzotriazoles, which can acylate sulfonamides in the presence of a strong base like sodium hydride (NaH), yielding N-acylsulfonamides in good to excellent yields (76-100%). researchgate.netepa.gov This method is particularly advantageous when the corresponding acyl chlorides are difficult to prepare or handle. researchgate.net
Table 2: N-Acylation Reaction Examples on Related Scaffolds
| Amine/Sulfonamide Substrate | Acylating Agent | Product Class |
|---|---|---|
| N-(4-amino-2-phenoxyphenyl)methanesulfonamide | Acyl Chloride/Anhydride | N-Acylated amine derivative |
Data sourced from Pal et al., 2012 and Katritzky et al., 2004. researchgate.netresearchgate.net
Similar to N-acylation, N-sulfonylation introduces a sulfonyl group onto a nitrogen atom. The amino group of N-(4-amino-2-phenoxyphenyl)methanesulfonamide can undergo regioselective sulfonylation to yield N-sulfonylated derivatives. researchgate.net This transformation is typically achieved by reacting the amine with a sulfonyl chloride (e.g., arylsulfonyl chloride) in a suitable solvent like pyridine, which also acts as a base to neutralize the HCl byproduct. dergipark.org.tr These reactions generally proceed smoothly at room temperature, providing the desired products in high yields. researchgate.netdergipark.org.tr
The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, has been successfully applied to derivatives of this compound to create more complex molecules. wikipedia.orgjk-sci.com
A specific example is the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. researchgate.net This was achieved through a Sonogashira coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne. The reaction proceeds under mild conditions and demonstrates the utility of this cross-coupling method for elaborating the core scaffold. researchgate.net
Table 3: Sonogashira Cross-Coupling Reaction Example
| Aryl Halide | Alkyne | Product |
|---|
Data sourced from Durgadas et al., 2012. researchgate.net
The reactivity order for the halide in Sonogashira couplings is typically I > Br > Cl, which allows for selective reactions on molecules containing multiple different halogen atoms. wikipedia.org
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to produce compounds with improved affinity, potency, or the ability to interact with multiple biological targets. dergipark.org.trnih.gov
The this compound scaffold, derived from the anti-inflammatory agent Nimesulide, has been utilized in the design of hybrid molecules. researchgate.net For example, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide can be viewed as the creation of a hybrid molecule combining the Nimesulide scaffold with a disubstituted alkyne moiety, which is of interest for its own pharmacological properties. researchgate.net The design of such hybrids often involves identifying key structural motifs in different biologically active compounds and connecting them through appropriate linkers. nih.gov This strategy offers a pathway to novel chemical entities with potentially enhanced or unique activities. nih.gov
Detailed Research on this compound Unavailable in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, specific experimental data regarding the chemical reactivity and further transformations of the compound this compound could not be located. The requested detailed research findings for oxidation, reduction, and nucleophilic substitution reactions for this specific molecule are not present in the search results.
The majority of accessible research focuses on structurally related but distinct compounds, most notably N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, an anti-inflammatory drug known as Nimesulide, and its amino derivative, N-(4-amino-2-phenoxyphenyl)methanesulfonamide. The chemical transformations documented for these molecules are primarily centered on the functional groups at the 2 and 4 positions of the phenyl ring (the nitro and amino groups), which are absent in the specified compound this compound.
Therefore, it is not possible to provide a scientifically accurate article on the oxidation, reduction, and nucleophilic substitution reactions of this compound as per the requested outline and strict content inclusions. Extrapolating data from related but different molecules would be scientifically inappropriate and would not reflect the actual reactivity of the subject compound.
Structure Activity Relationship Sar Studies of N 4 Phenoxyphenyl Methanesulfonamide and Its Analogues
Positional and Substituent Effects on Molecular Activity
Alterations to the substituents on the phenyl rings of the N-(4-phenoxyphenyl)methanesulfonamide scaffold can lead to significant changes in potency, selectivity, and pharmacokinetic properties. Key modifications include the substitution at the 4-position of the N-phenyl ring and the nature of the substituent at the 2-position.
The electronic nature of the substituent at the 4-position of the N-phenyl ring is a critical determinant of activity. This is prominently illustrated by comparing the well-known compound N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) with its reduced analogue, N-(4-amino-2-phenoxyphenyl)methanesulfonamide.
The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the acidity of the sulfonamide N-H proton and participate in resonance stabilization of the molecule. scielo.br Its presence has been associated with improved thermal stability. Conversely, the metabolic reduction of the nitro group can lead to reactive intermediates, which is sometimes linked to toxicity. nih.govnih.gov
| Compound | Substituent at 4-position | Key SAR Findings | Reference |
|---|---|---|---|
| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | Nitro (-NO2) | Electron-withdrawing; enhances resonance stabilization; may contribute to toxicity via metabolic reduction. | scielo.brnih.gov |
| N-(4-amino-2-phenoxyphenyl)methanesulfonamide | Amino (-NH2) | Electron-donating; enhances solubility and provides a site for further derivatization; can improve target engagement. | scielo.br |
The substituent at the 2-position of the N-phenyl ring, adjacent to the sulfonamide linkage, plays a significant role in defining the orientation of the phenyl rings and interaction with biological targets. A comparison between a phenoxy group (-OPh) and a methoxy (B1213986) group (-OCH3) at this position reveals differences in steric bulk and metabolic stability.
The phenoxy group, as present in the parent compound, is sterically bulky. This size can be crucial for fitting into and interacting with specific receptor binding pockets, potentially contributing to higher potency or selectivity. In contrast, the much smaller methoxy group offers a different spatial profile. While potentially leading to a different binding mode, the primary advantage of a methoxy substituent is often related to its effect on the drug's metabolic profile. Methoxy groups can enhance metabolic resistance, leading to improved pharmacokinetic properties.
| General Structure | Substituent (R) | Key SAR Findings | Reference |
|---|---|---|---|
| N-(4-Amino-2-R-phenyl)methanesulfonamide | Phenoxy | Provides steric bulk which can be important for optimal receptor binding. | |
| Methoxy | Smaller size; may enhance metabolic resistance and improve pharmacokinetic profile. |
The introduction of halogen atoms (e.g., -F, -Cl) or a trifluoromethyl group (-CF3) onto the aromatic rings is a common strategy in medicinal chemistry to modulate a compound's activity. These groups are strongly electron-withdrawing and increase the lipophilicity of the molecule, which can affect cell membrane permeability and binding to hydrophobic pockets of target proteins.
In studies on related aryl sulfonamides designed as Cholesteryl Ester Transfer Protein (CETP) inhibitors, the presence and position of these substituents were critical for activity. For instance, certain trifluoromethyl-substituted benzene (B151609) sulfonamides showed potent CETP inhibitory activity. nih.govbenthamdirect.comresearchgate.net The high activity was attributed to favorable hydrophobic interactions within the CETP binding site. nih.gov Similarly, the presence of ortho- or meta-chloro substituents on the aryl rings also resulted in high inhibitory activity in these series. nih.govbenthamdirect.com This suggests that for related sulfonamide scaffolds, the strategic placement of halogens or trifluoromethyl groups can significantly enhance biological potency by optimizing electronic and hydrophobic interactions with the target.
| Substituent | General Effect on Properties | Observed Impact on Activity in Analogues | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, increases lipophilicity. | Can significantly improve activity, possibly due to enhanced hydrophobic interactions with the target protein. | nih.govbenthamdirect.comnih.gov |
| Halogen (-Cl, -F) | Electron-withdrawing, increases lipophilicity. | Positional placement is key; ortho- and meta-chloro substitutions led to high inhibitory activity in some series. | nih.govbenthamdirect.com |
Structural Modifications of the Sulfonamide Moiety
The sulfonamide group (-SO2NH-) is a cornerstone of the molecule's structure, acting as a key hydrogen-bonding element and structural linker. Modifications to this moiety, either by changing the sulfonyl component or by substituting the amide nitrogen, have profound effects on activity.
Replacing the methanesulfonyl (-SO2CH3) group with a larger benzenesulfonyl (-SO2Ph) group introduces significant steric bulk and alters the electronic properties. The methanesulfonyl group is relatively small and aliphatic. In contrast, the benzenesulfonyl group adds an entire aromatic ring, increasing the potential for π-π stacking interactions with aromatic amino acid residues in a receptor's active site.
While direct comparative activity data for this compound versus its benzenesulfonyl analogue is limited in the provided context, studies on other classes of sulfonamides show that benzenesulfonyl derivatives can exhibit potent biological activities, including anti-inflammatory and antimicrobial effects. nih.gov The choice between a methanesulfonyl and a benzenesulfonyl group allows for tuning the size, shape, and interaction potential of the sulfonamide headgroup to better fit a specific biological target.
Substitution on the sulfonamide nitrogen atom (N1) removes the acidic proton, which is often crucial for binding to target enzymes or receptors. General SAR principles for antibacterial sulfonamides state that while mono-substitution on the N1 nitrogen can increase activity, di-substitution results in a loss of activity. youtube.com The sulfonamide N-H is often a key hydrogen bond donor.
In a study of sulfonamides bearing a piperidine (B6355638) nucleus, N-ethyl substitution was found to decrease the inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase when compared to the unsubstituted (N-H) parent molecules. researchgate.net This indicates that for certain targets, a free N-H group is essential for activity, and its replacement with even a small alkyl group is detrimental. Therefore, N-substitution on the sulfonamide moiety of this compound analogues would be expected to significantly impact biological activity, with the outcome being highly dependent on the specific target's binding site requirements.
| Modification | Structural Change | General SAR Finding | Reference |
|---|---|---|---|
| N-H (unsubstituted) | Maintains acidic proton. | Often essential for activity, acting as a key hydrogen bond donor. | researchgate.net |
| N-Ethyl | Replaces acidic proton with an ethyl group. | Found to retard or decrease inhibitory potential against certain enzymes in related sulfonamide series. | researchgate.net |
Molecular Conformation and Receptor Binding Affinity
The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target, such as a receptor protein. The binding affinity, a measure of the strength of this interaction, is directly influenced by the molecule's shape and how well it fits into the receptor's binding site.
In one study, replacing the phenoxyphenyl group with simpler structures like aniline (B41778) or toluidine resulted in compounds with low activity, highlighting the importance of the N-(4-phenoxyphenyl)benzenesulfonamide framework. nih.gov Further modifications to this core structure revealed that specific substituents could enhance potency. For instance, a derivative featuring a 3-trifluoromethyl group on the benzenesulfonyl ring exhibited the most potent PR-antagonistic activity and high binding affinity. nih.gov Docking models suggest that in the bound state, the sulfonamide portion of these molecules adopts a specific "synclinal" conformation. nih.gov This indicates that the precise spatial arrangement of the atoms is crucial for effective interaction with the receptor.
The general principle that slight structural differences can significantly impact activity is well-documented. In crystallographic studies of other sulfonamides, minor variations in bond lengths and angles have been observed even between identical molecules within the same crystal, illustrating the inherent flexibility that can influence receptor fit. nih.gov
Table 1: Activity of N-Substituted Benzenesulfonamide (B165840) Analogues
| Compound | N-Substituent | Relative Activity |
| 20a | 4-phenoxyphenyl | High |
| 34 | phenyl (aniline) | Low |
| 35 | 4-methylphenyl (toluidine) | Low |
| 36 | isopropyl | Significant |
| 37 | benzyl | Significant |
| 42 | phenyl | Significant |
| This table is based on findings suggesting the N-(4-phenoxyphenyl)benzenesulfonamide structure is favorable for PR-antagonistic activity compared to simpler derivatives. nih.gov |
The binding of a ligand to a receptor is governed by a combination of intermolecular forces. thescipub.com For sulfonamide-based compounds, hydrogen bonds and hydrophobic interactions are paramount. nih.govresearchgate.net The sulfonamide group (-SO₂NH-) itself is a key player, capable of acting as both a hydrogen bond donor (from the N-H group) and acceptor (at the oxygen atoms). nih.govbenchchem.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structure of a compound and its biological activity. nih.govnih.gov These models translate molecular features into numerical descriptors, which are then used to derive mathematical equations that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
In another study on a series of benzenesulfonamide derivatives, QSAR models pointed to the importance of molecular rigidity for higher cytotoxic potency. nih.gov The analysis also revealed that for certain cancer cell lines, the presence of oxygen atoms in specific arrangements could be detrimental to activity. nih.gov These models provide powerful predictive tools, allowing researchers to prioritize the synthesis of compounds with a higher likelihood of success and to better understand the underlying mechanisms of drug-receptor interactions. researchgate.net
Molecular Mechanisms of Action and Biological Target Interactions in Vitro/cellular Focus
Enzyme Inhibition Studies
The diaryl sulfonamide structural motif is a well-established pharmacophore in the development of selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.netnih.gov These agents are a cornerstone of anti-inflammatory therapy, functioning by blocking the conversion of arachidonic acid to prostaglandins. researchgate.netnih.gov The selectivity for the COX-2 isozyme over COX-1 is a critical attribute, as it is thought to reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govelsevierpure.com
Cyclooxygenase-2 (COX-2) Inhibition Kinetics
While the broader class of diarylsulfonamides has been extensively studied for COX-2 inhibition, specific kinetic data for N-(4-phenoxyphenyl)methanesulfonamide is not prominently featured in current scientific literature. Studies on related compounds often involve detailed kinetic analyses to characterize the nature of the inhibition, which can range from simple competitive binding to more complex time-dependent mechanisms.
Selectivity against Cyclooxygenase-1 (COX-1)
A key parameter for this class of inhibitors is the selectivity index, typically calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2. A high selectivity index indicates a preferential inhibition of COX-2. elsevierpure.com For this compound specifically, quantitative data on its inhibitory activity against COX-1 and a corresponding selectivity index have not been identified in the reviewed research.
Enzyme Kinetics Parameters (Km, Ki, IC50) in Mechanistic Studies
To rigorously characterize the potency and mechanism of an enzyme inhibitor, several key parameters are determined. The half-maximal inhibitory concentration (IC50) is the most common measure of an inhibitor's potency, representing the concentration required to reduce enzyme activity by 50% under specific experimental conditions. However, the IC50 value can be influenced by factors such as substrate concentration.
The inhibition constant (Ki), conversely, is a true dissociation constant that reflects the intrinsic binding affinity between the inhibitor and the enzyme. It is considered a more fundamental and universal measure of inhibitor potency. The Michaelis constant (Km) describes the substrate concentration at which the reaction rate is half of its maximum, providing insight into the enzyme's affinity for its substrate. The relationship between these values, often defined by equations like the Cheng-Prusoff equation, allows for a more complete understanding of the inhibitor's mechanism. For this compound, specific Km, Ki, or IC50 values pertaining to its interaction with cyclooxygenase enzymes are not available in the cited literature.
Receptor Antagonism and Agonism
Significant research has been conducted on this compound and its analogs as modulators of nuclear hormone receptors, particularly the progesterone (B1679170) and androgen receptors.
Progesterone Receptor (PR) Antagonistic Activity
This compound has been identified as a nonsteroidal antagonist of the Progesterone Receptor (PR). In a study developing novel PR antagonists based on the N-(4-phenoxyphenyl)benzenesulfonamide scaffold, the methanesulfonamide (B31651) derivative (referred to as compound 15 in the study) was synthesized and evaluated. Its activity was tested in a reporter gene assay using T47D human breast carcinoma cells. The results indicated that while the compound does act as a PR antagonist, its potency was significantly lower than that of its benzenesulfonyl counterparts. This suggests that the benzenesulfonyl group is more favorable for potent PR-antagonistic activity within this chemical series. The compound demonstrated no agonistic activity on its own.
Androgen Receptor (AR) Selectivity
The development of these nonsteroidal PR antagonists included assessments of their selectivity against other nuclear receptors, notably the Androgen Receptor (AR), due to structural similarities in the ligand-binding domains of PR and AR. The goal was to identify compounds that potently antagonize PR while having minimal activity at the AR. While specific AR antagonism data for this compound was not detailed, a potent analog from the same study, a 3-trifluoromethylbenzenesulfonyl derivative (compound 32), was shown to have high selectivity. This derivative exhibited only modest antagonistic activity toward the human androgen receptor, with an IC50 value of 5.3 μM, which is significantly higher than its potent PR antagonism IC50 of 33 nM. This highlights the successful achievement of receptor selectivity within this class of N-(4-phenoxyphenyl)sulfonamide derivatives.
Interactive Data Tables
Table 1: Receptor Antagonism Profile of this compound and a Key Analog Data sourced from a study on nonsteroidal progesterone receptor antagonists.
| Compound Name | Target Receptor | Activity Type | IC50 (μM) | Notes |
| This compound | Progesterone Receptor (PR) | Antagonist | ~10 | Potency was significantly lower than benzenesulfonyl derivatives in the same study. |
| 3-Trifluoromethyl-N-(4-phenoxyphenyl)benzenesulfonamide | Androgen Receptor (AR) | Antagonist | 5.3 | Data for this potent analog illustrates the AR selectivity profile for this compound class. |
Modulation of Cellular Pathways and Processes (In Vitro)
Cellular Proliferation Inhibition Studies in Cancer Cell Lines
The antiproliferative activity of diaryl ether and sulfonamide derivatives has been evaluated across a range of human cancer cell lines, demonstrating their potential as anticancer agents. researchgate.netmdpi.com These compounds often exert their effects by inhibiting key signaling pathways that drive tumor growth. mdpi.com
A series of N-methyl-4-phenoxypicolinamide derivatives, which contain a diaryl ether motif, were tested for cytotoxic activity. mdpi.com The most effective compound in this series, designated 8e, displayed potent inhibition against lung (A549, H460) and colorectal (HT-29) cancer cell lines, with IC50 values superior to the reference drug sorafenib. mdpi.com Similarly, a series of sulfadiazine (B1682646) derivatives showed notable antiproliferative potential, with compound 5b exhibiting an IC50 of 5.22 µM against the H1975 lung cancer cell line. researchgate.net Other research on aryl azide-sulfonamide hybrids also reported cytotoxic effects on human colon (HCT116) and lung (A549) cancer cells. researchgate.net
Below is a table summarizing the in vitro antiproliferative activity of various related derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| N-Methyl-4-phenoxypicolinamide | 8e | A549 (Lung) | 3.6 | mdpi.com |
| N-Methyl-4-phenoxypicolinamide | 8e | H460 (Lung) | 1.7 | mdpi.com |
| N-Methyl-4-phenoxypicolinamide | 8e | HT-29 (Colorectal) | 3.0 | mdpi.com |
| Sulfadiazine Derivative | 5b | H1975 (Lung) | 5.22 | researchgate.net |
| Sulfadiazine Derivative | 5g | H1975 (Lung) | 6.34 | researchgate.net |
| Sulfonamide Metformin Derivative | Compound 2 | MCF-7 (Breast) | 114.0 | nih.gov |
| Benzo[b]thiophene Derivative | Compound 4 | MCF-7 (Breast) | 23.2 | mdpi.com |
Induction of Apoptosis Mechanisms in Cellular Models
Beyond inhibiting proliferation, derivatives of this compound have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov This is a critical mechanism for many anticancer therapies.
One study on aryl azide-sulfonamide hybrids found that the most active compound, 10f, induced cellular apoptosis in HCT116 colon cancer cells. researchgate.net After treatment with the compound at its IC50 concentration, the percentage of early apoptotic cells increased to 6.49% and late apoptotic cells to 5.33%. researchgate.net Another study focusing on sulfonamide-metformin derivatives demonstrated that the most active compound induced both early and late apoptosis in MCF-7 breast cancer cells. nih.gov This process was linked to mitochondrial dysfunction, evidenced by increased reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential, suggesting activation of the intrinsic mitochondrial apoptosis pathway. nih.gov
Furthermore, a novel cyclopropylsulfonamide derivative, 5d, was found to induce apoptosis in cancer cells by activating the expression of key apoptosis-related proteins, such as cleaved caspase-3. dovepress.com Similarly, a benzo[b]thiophene derivative, compound 4, was shown to effectively induce apoptosis and necrosis in MCF-7 cells, with flow cytometry analysis revealing a significant increase in the apoptotic cell population. mdpi.com
Molecular Recognition and Binding Mode Analysis
Characterization of Ligand-Binding Pocket Interactions
The sulfonamide group is a well-established pharmacophore in medicinal chemistry, and its interactions within the ligand-binding pockets of protein targets are crucial for its biological activity. nih.govresearchgate.net High-resolution structural studies provide detailed insights into these molecular recognition events.
Using the FK506-binding protein 12 (FKBP12) as a model system, the binding of a bicyclic sulfonamide ligand was analyzed. nih.gov The cocrystal structure revealed that the sulfonamide oxygens are a key binding motif, engaging in highly conserved C-H···O=S interactions with tyrosine (Tyr26) and phenylalanine (Phe36, Phe99) residues within the hydrophobic pocket. nih.gov This interaction network is critical for the ligand's high binding affinity. nih.gov
Molecular docking studies have also been used to predict the binding modes of sulfonamide derivatives with their targets. researchgate.netnih.gov For instance, docking simulations helped rationalize the binding between a diaryl piperidone-sulfonamide and the SH2 domain of the STAT3 protein. nih.gov In another example, the interaction between sulfonamide-based derivatives and the EGFR kinase domain was explored to understand their inhibitory mechanism. researchgate.net
Structural analysis of sulfonamide analogues, where oxygen atoms are replaced, has further illuminated the specific contributions of each part of the functional group. nih.govresearchgate.net Replacing a sulfonamide oxygen with an unsubstituted nitrogen was found to be more detrimental to binding affinity than removing the oxygen atom altogether. nih.gov However, such modifications can also be exploited to create new "exit vectors" from the binding pocket, allowing for the design of derivatives that can interact with new subpockets and potentially improve selectivity or potency. nih.govresearchgate.net These studies underscore the importance of precise structural and electronic properties of the sulfonamide group for effective ligand-protein interactions. nih.gov
Role of Specific Functional Groups in Target Engagement
The biological activity of this compound and its derivatives is intrinsically linked to the distinct chemical properties and spatial arrangement of its core functional groups: the methanesulfonamide moiety and the phenoxyphenyl group. Structure-activity relationship (SAR) studies on this scaffold and its close analogs have elucidated the specific roles these groups play in engaging with biological targets such as enzymes and nuclear receptors. nih.govresearchgate.net
The Methanesulfonamide Group:
The sulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents, conferring properties essential for anti-inflammatory, anti-cancer, and anti-bacterial activities. researchgate.netnih.gov In the context of this compound and its analogs, the methanesulfonamide group is pivotal for target interaction.
Enzyme Inhibition: In closely related structures like nimesulide (B1678887) (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), the sulfonamide group is a primary determinant for the selective inhibition of cyclooxygenase-2 (COX-2). researchgate.net The acidic nature of the sulfonamide proton and the hydrogen-bonding capacity of its sulfonyl oxygens are critical for anchoring the molecule within the active site of the enzyme.
Catalytic and Solvation Properties: The methanesulfonamide group is weakly acidic and can function as a general acid catalyst. organic-chemistry.orgresearchgate.net This property can facilitate interactions by protonating intermediate states within an enzyme's active site. organic-chemistry.orgresearchgate.net Furthermore, it can act as a cosolvent, aiding in the transfer of ions, which may influence how the molecule orients itself at the interface of aqueous and lipid environments, such as a protein binding pocket. organic-chemistry.orgresearchgate.net
The Phenoxyphenyl Group:
The phenoxyphenyl group consists of two phenyl rings connected by an ether linkage. This large, lipophilic moiety primarily governs the compound's scaffold, selectivity, and binding affinity through hydrophobic and steric interactions.
Contribution to Selectivity: For COX-2 inhibitors like nimesulide, the phenoxy group at the 2-position of the aniline (B41778) ring is a key structural feature for achieving selectivity over COX-1. researchgate.net This substitution pattern allows the molecule to fit into the larger, more accommodating active site of COX-2.
The interplay between the hydrogen-bonding and polar characteristics of the methanesulfonamide group and the hydrophobic, sterically defined nature of the phenoxyphenyl group dictates the molecule's ability to bind to specific biological targets.
Interactive Data Table: Structure-Activity Relationship (SAR) Insights from Related Compounds
The following table summarizes findings from studies on compounds structurally related to this compound, highlighting the impact of modifying key functional groups on biological activity.
| Base Scaffold | Modification | Biological Target/Activity | Observed Effect of Modification | Reference |
|---|---|---|---|---|
| N-(4-phenoxyphenyl)benzenesulfonamide | Addition of 3-trifluoromethyl group to the benzenesulfonyl ring | Progesterone Receptor (PR) Antagonism | Resulted in the most potent PR-antagonistic activity in the series, with high binding affinity. | nih.gov |
| N-(4-phenoxyphenyl)benzenesulfonamide | Addition of 3-chloro group to the benzenesulfonyl ring | Progesterone Receptor (PR) Antagonism | Identified as a lead compound, establishing the scaffold's utility for PR antagonism. | nih.gov |
| N-aryl-3-(4-phenoxyphenyl)butanamide | Electron-withdrawing groups (Cl, F) on the N-aryl ring | Antifungal Activity | Showed good to excellent activity against various fungi. | nih.gov |
| N-aryl-3-(4-phenoxyphenyl)butanamide | Strong electron-withdrawing (CN, NO2) or electron-donating (OCH3, CH3) groups on the N-aryl ring | Antifungal Activity | Did not show good activity, indicating an optimal electronic balance is required. | nih.gov |
| Nimesulide scaffold (N-(2-phenoxyphenyl)methanesulfonamide) | Reduction of 4-nitro group to 4-amino group | General Synthesis & Pharmacokinetics | The resulting amino group improves aqueous solubility compared to the nitro-substituted analog. |
Computational and Theoretical Chemistry Studies of N 4 Phenoxyphenyl Methanesulfonamide and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems at the electronic level. For N-(4-phenoxyphenyl)methanesulfonamide and its analogs, these calculations are instrumental in predicting their geometry and reactivity.
Ab Initio and Density Functional Theory (DFT) Approaches
Theoretical investigations of this compound derivatives frequently employ both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. nih.gov DFT, particularly with the B3LYP functional, is a popular choice for its balance of computational cost and accuracy in describing electron correlation effects. researchgate.netnih.gov These methods are used to optimize the molecular geometry, determining the most stable conformation of the molecule. For instance, studies on related sulfonamides have successfully used DFT to calculate optimized structural parameters that show good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net
Basis Set Selection and Computational Parameters
The choice of basis set is critical for the accuracy of quantum chemical calculations. For this compound derivatives, basis sets such as 6-31G(d,p) and 6-311G(d,p) are commonly utilized. nih.gov The inclusion of polarization (d,p) functions is important for accurately describing the bonding in molecules containing sulfur and other second-row elements. In some studies, larger basis sets like 6-311++G(d,p) are used to account for diffuse functions, which are important for describing non-covalent interactions and anions. researchgate.net The selection of the basis set is often validated by comparing calculated results with experimental data, where available. researchgate.net
Spectroscopic Property Predictions and Simulations
Computational methods are powerful tools for predicting and interpreting the spectroscopic features of molecules, providing a direct link between the molecular structure and its experimental spectra.
Vibrational Spectra Simulations (FT-IR, FT-Raman)
Theoretical vibrational spectra, including Fourier-transform infrared (FT-IR) and FT-Raman, are calculated to understand the vibrational modes of this compound and its derivatives. These calculations are typically performed at the same level of theory used for geometry optimization, such as DFT/B3LYP with a 6-311G(d,p) basis set. researchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the theoretical model. nih.gov The potential energy distribution (PED) analysis is also performed to provide a complete assignment of the observed vibrational bands to specific molecular motions. nih.gov
Table 1: Selected Calculated Vibrational Frequencies for a Derivative, N-(4-nitro-2-phenoxyphenyl) methanesulfonamide (B31651)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |
| N-H Stretch | 3446 | 3315 nih.gov |
| Asymmetric SO₂ Stretch | 1370-1320 | 1348 |
| Symmetric SO₂ Stretch | 1170-1150 | 1165 |
| C-N Stretch | 1479 | 1458 nih.gov |
| C-O-C Asymmetric Stretch | 1260 | 1250 |
Note: Data is illustrative and based on typical values found for similar sulfonamide structures in the literature. nih.govnih.govresearchgate.net
Electronic Absorption Spectra (UV-Vis) and Excitation Energies
Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. nih.gov This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. nih.gov The calculations are often performed in the gas phase and in a solvent to account for solvatochromic effects, using models like the Polarizable Continuum Model (PCM). researchgate.net The predicted spectra can then be compared with experimental UV-Vis measurements to validate the theoretical approach. nih.govnih.gov
Table 2: Calculated Electronic Absorption Properties for a Derivative, N-(4-nitro-2-phenoxyphenyl) methanesulfonamide
| Method | Basis Set | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| TD-DFT/B3LYP | 6-31G(d,p) | 303.26 | 4.08 | 0.5239 researchgate.netbsu.by |
| TD-HF | 6-31G(d,p) | 275.99 | 4.49 | 0.5795 bsu.by |
| CIS | 6-31G(d,p) | 260.15 | 4.76 | 0.0211 |
Note: Data is illustrative and based on published values for related compounds. nih.govresearchgate.netbsu.by
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into the chemical bonding, charge distribution, and reactivity of this compound and its derivatives.
Natural Bond Orbital (NBO) analysis is a key technique used to study charge delocalization and hyperconjugative interactions within the molecule. nih.gov This analysis provides information about the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For sulfonamides, NBO analysis can reveal the nature of the intramolecular charge transfer (ICT) and the stability it imparts to the molecular system. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also crucial. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
Table 3: Calculated Electronic Properties for a Derivative, N-(4-nitro-2-phenoxyphenyl) methanesulfonamide
| Parameter | Value (B3LYP/6-311G(d,p)) |
| HOMO Energy | -9.584 eV bsu.by |
| LUMO Energy | 0.363 eV bsu.by |
| HOMO-LUMO Energy Gap (ΔE) | 9.947 eV |
| Dipole Moment (μ) | 5.86 D |
Note: Data is illustrative and based on published values for related compounds. nih.govbsu.by
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques, including docking and molecular dynamics, are essential for studying how this compound derivatives interact with biological targets. These simulations bridge the gap between static molecular structure and dynamic biological function.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com The method evaluates different binding poses and assigns a score, typically in kcal/mol, which estimates the binding affinity. researchgate.net A lower docking score generally indicates a more favorable and stable interaction.
Derivatives of this compound have been investigated as potential inhibitors for various biological targets. For example, N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as antagonists for the progesterone (B1679170) receptor (PR). nih.gov Docking studies are crucial in such research to understand how substitutions on the benzenesulfonanilide scaffold affect binding affinity and selectivity. nih.gov In other studies on related sulfonamides and oxadiazoles, docking has been used to predict binding to targets like the cyclooxygenase (COX) enzymes, the epidermal growth factor receptor (EGFR) tyrosine kinase, and the GABA-A receptor. mdpi.comnih.govnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand in the receptor's active site. nih.gov
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. rjpbr.com MD simulations model the movements of atoms and molecules, providing insights into how thermal fluctuations and solvent interactions affect the binding pose and affinity of a ligand. nih.govusf.edu
MD simulations are often used to validate the results of molecular docking. For instance, in a study of CYP3A4 inhibitors, MD simulations were employed to explore the binding stability of docked compounds, confirming the importance of key residues in the binding pocket. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable and the ligand does not dissociate from the active site. This approach provides a more realistic and reliable analysis of ligand-receptor interactions than docking alone. nih.gov
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of atoms that a molecule can adopt due to the rotation around single bonds. nih.gov Understanding the low-energy conformations is critical, as one of these may represent the "bioactive conformation" that binds to a biological target. nih.gov
Compound Index
In Silico Scaffold Optimization and Computational Drug Design
The exploration of this compound and its derivatives in computational chemistry has been pivotal in understanding their potential as therapeutic agents. Through methods like molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers have been able to model and predict the interactions of these compounds at a molecular level, guiding the design of more potent and selective molecules.
A significant area of investigation has been the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal antagonists for the progesterone receptor (PR). nih.govnih.gov The progesterone receptor is a key player in various physiological processes, particularly in the female reproductive system, and its modulation is a target for treating conditions like endometriosis, uterine leiomyoma, and certain cancers. nih.gov
Initial research identified the benzenesulfonanilide structure as a viable scaffold for PR antagonists. nih.gov Starting with this basic framework, computational and synthetic efforts led to the selection of 3-chlorobenzenesulfonyl derivative 20a as a lead compound for further optimization. nih.gov The N-(4-phenoxyphenyl) group was found to be a favorable component for enhancing PR-antagonistic activity when compared to simpler aniline (B41778) or toluidine derivatives. nih.gov
Subsequent structural development, guided by computational insights, led to the synthesis of a series of derivatives with modifications on the benzenesulfonyl ring. This optimization process culminated in the identification of the 3-trifluoromethyl derivative 32 as a highly potent PR antagonist, exhibiting strong binding affinity for the receptor. nih.govnih.gov
Table 1: Progesterone Receptor Antagonistic Activity of N-(4-phenoxyphenyl)benzenesulfonamide Derivatives
| Compound | R | IC50 (µM) |
|---|---|---|
| 20a | 3-Cl | 0.17 |
| 32 | 3-CF3 | 0.046 |
| 34 | H | >10 |
| 35 | 4-CH3 | 1.8 |
| 36 | Isopropyl | 0.43 |
| 37 | Benzyl | 0.33 |
| 38 | Methoxy (B1213986) | 0.85 |
| 39 | Benzyloxy | 0.92 |
| 42 | Phenyl | 0.23 |
This table is based on data from a study on N-(4-phenoxyphenyl)benzenesulfonamide derivatives as progesterone receptor antagonists. nih.gov
A molecular docking model of compound 32 within the ligand-binding domain (LBD) of the progesterone receptor provides a rationale for its antagonistic activity. nih.gov The model suggests that the compound's benzenesulfonyl group occupies a space that would otherwise be taken up by a dimethylaminophenyl group of an agonist, thereby preventing the receptor from adopting its active conformation. nih.gov The 3-trifluoromethyl group of compound 32 is positioned within a hydrophobic pocket near helix 12 (H12) of the receptor, contributing to its strong binding. nih.gov
The general principles of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this field. researchgate.netnih.govnih.gov These methods correlate the 3D properties of molecules (like steric and electrostatic fields) with their biological activities to build predictive models. qub.ac.uknih.gov Such models generate contour maps that highlight regions where certain properties would enhance or diminish activity, providing a roadmap for designing new derivatives with improved potency. researchgate.netnih.gov
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For N-(4-phenoxyphenyl)methanesulfonamide, while specific experimental spectra are not widely published, the expected chemical shifts and coupling patterns can be inferred from analyses of closely related structures.
The ¹H NMR spectrum provides a map of the proton environments within a molecule. The spectrum for this compound is expected to show distinct signals for the methyl protons, the aromatic protons on both phenyl rings, and the amine proton.
Methanesulfonyl Group (CH₃) : The three equivalent protons of the methyl group attached to the sulfur atom are anticipated to appear as a sharp singlet, typically in the range of δ 2.9-3.1 ppm.
Aromatic Protons (C₆H₄ and C₆H₅) : The nine aromatic protons will produce a complex series of signals in the downfield region of the spectrum, generally between δ 6.8 and 7.5 ppm. The protons on the substituted phenyl ring are chemically distinct from those on the terminal phenyl ring, leading to separate multiplets. The protons on the phenyl ring attached to the sulfonamide group are expected to appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The five protons of the terminal phenoxy group will likely present as a multiplet due to overlapping signals.
Sulfonamide Proton (NH) : The single proton on the nitrogen atom is expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but typically appears in the δ 9.0-9.5 ppm region in a solvent like DMSO-d₆.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -SO₂CH₃ | ~3.0 | Singlet | 3H |
| Aromatic Protons | ~6.8 - 7.5 | Multiplet | 9H |
| -NH- | ~9.2 | Broad Singlet | 1H |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically gives a single sharp peak. The spectrum for this compound would display signals corresponding to the methyl carbon and the twelve aromatic carbons.
Methanesulfonyl Carbon (CH₃) : The carbon of the methyl group is expected to appear in the upfield region of the spectrum, around δ 39-40 ppm.
Aromatic Carbons : The twelve carbons of the two phenyl rings will resonate in the downfield region, typically between δ 114 and 158 ppm. The chemical shifts are influenced by the substituents (the methanesulfonamide (B31651) and phenoxy groups). The carbon atoms directly attached to the oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield. The quaternary carbons (C-O, C-N, C-S, and the ipso-carbon of the phenoxy group) are generally expected to show weaker signals than the protonated carbons.
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -SO₂CH₃ | ~39.5 |
| Aromatic C-H | ~114 - 130 |
| Aromatic Quaternary C | ~130 - 158 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (C₁₃H₁₃NO₃S), the calculated monoisotopic mass is approximately 279.06 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 280.
Collision-induced dissociation (CID) of the parent ion would lead to characteristic fragment ions. The fragmentation of sulfonamides often involves the cleavage of the C-S and S-N bonds. Common fragmentation pathways for this molecule are expected to include:
Loss of SO₂ : A characteristic fragmentation for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da), which would result in a fragment ion at m/z 216.
Cleavage of the S-N bond : This cleavage can lead to the formation of a methanesulfonyl fragment ([CH₃SO₂]⁺, m/z 79) or the 4-phenoxyaniline fragment ion (m/z 184).
Cleavage of the C-O ether bond : Fragmentation at the ether linkage could produce a phenoxy radical and a corresponding cation, or a phenyl cation (m/z 77).
| m/z Value | Predicted Fragment Identity |
|---|---|
| 280 | [M+H]⁺ (Parent Ion) |
| 216 | [M+H - SO₂]⁺ |
| 184 | [H₂N-C₆H₄-O-C₆H₅]⁺ |
| 79 | [CH₃SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Diffraction Studies
While spectroscopic methods provide invaluable data on molecular structure, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. It would also elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H group and the sulfonyl oxygens.
As of this writing, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of related sulfonamide structures suggests that the molecule would likely adopt a conformation where the two phenyl rings are not coplanar, and the geometry around the sulfur atom is tetrahedral. The crystal packing would likely be dominated by N-H···O hydrogen bonds, forming chains or dimeric motifs that assemble into a stable three-dimensional lattice. A definitive study would be required to confirm these structural details and provide the absolute structure.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a pivotal non-destructive technique for the characterization of crystalline materials. It is instrumental in identifying crystalline phases, determining unit cell dimensions, and providing data for ab-initio structure determination when single crystals are not available.
In the study of methanesulfonamide derivatives, PXRD has been successfully employed to determine complex crystal structures. For instance, the crystal structures of three derivatives of the related compound Nimesulide (B1678887), N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide, N-[4-(4-methanesulfonylamino-3-phenoxy phenylsulfamoyl) phenyl] acetamide, and 4-(4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl)-butanoic acid, were resolved using laboratory PXRD data amazonaws.com. This approach allows for a detailed analysis of the molecular conformation and packing within the crystal lattice, which are governed by a network of intermolecular interactions amazonaws.com.
The analysis of PXRD patterns provides essential information on the crystalline integrity of the sample. The distinct peaks in a diffraction pattern correspond to the crystallographic planes, as described by Bragg's Law. The position and intensity of these peaks are unique to each crystalline phase, making PXRD a powerful tool for phase identification and purity assessment.
Table 1: Example Crystallographic Data for a Methanesulfonamide Derivative
| Parameter | Value |
|---|---|
| Compound | N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide |
| Formula | C17H16O5N2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.522 (1) |
| b (Å) | 10.439 (1) |
| c (Å) | 10.523 (1) |
| β (°) | 109.460 (4) |
| Volume (ų) | 1504.1 (2) |
Data derived from a study on Nimesulide derivatives amazonaws.comscribd.com.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Hirshfeld Surfaces)
The supramolecular architecture of crystalline solids is dictated by a variety of intermolecular interactions. Understanding these forces is crucial for predicting and controlling the physical properties of materials.
Hydrogen Bonds: In the crystal structures of methanesulfonamide derivatives, hydrogen bonds are a dominant feature. The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). These interactions, along with weaker C-H···O and C-H···π hydrogen bonds, guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks amazonaws.comiucr.org. For example, in the ethanol solvate of N-(2-hydroxy-5-nitrophenyl)methanesulfonamide, the ethanol molecule acts as both a donor and an acceptor, forming O—H···O and N—H···O hydrogen bonds that link separate sulfonamide molecules iucr.org.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a specific molecule to the electron density is dominant.
This analysis provides a graphical representation of intermolecular contacts and can be decomposed into a 2D "fingerprint plot," which summarizes the different types of contacts and their relative abundance. Studies on Nimesulide derivatives have shown that H···H, C···H, and O···H contacts typically account for approximately 90% of the Hirshfeld surface area amazonaws.com. This quantitative analysis reveals the hierarchy and significance of various weak interactions in stabilizing the crystal packing amazonaws.comnih.gov.
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Sulfonamide
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 53.6 |
| C···H/H···C | 20.8 |
| O···H/H···O | 17.7 |
| N···H/H···N | 4.5 |
| Others | < 3.4 |
Data derived from a Hirshfeld surface analysis of a related methanesulfonamide compound nih.gov.
Other Advanced Spectroscopic Techniques (e.g., Surface-Enhanced Vibrational Spectroscopy for Interfacial Behavior)
Beyond standard characterization, other advanced spectroscopic techniques can probe specific aspects of molecular behavior, such as the interaction of molecules with surfaces.
Surface-Enhanced Vibrational Spectroscopy: Surface-Enhanced Vibrational Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA), are highly sensitive techniques used to study molecules adsorbed on metal surfaces researchgate.net. These methods utilize the localized surface plasmon resonance of metallic nanostructures to dramatically amplify the vibrational signals of nearby molecules, enabling detection at the sub-monolayer level researchgate.net.
For molecules like this compound, SERS can provide valuable information about their orientation and interaction at interfaces. The SERS selection rules dictate that vibrational modes with a component of polarizability change perpendicular to the surface will be most enhanced researchgate.net. By analyzing the relative enhancement of different vibrational bands, the orientation of the adsorbate can be inferred. For instance, the tilted orientation of N-(4-nitro-2-phenoxyphenyl) methanesulfonamide on a metal surface can be determined by observing which vibrational modes, such as C-C-C stretching and bending, are enhanced upon adsorption researchgate.net. This technique is particularly useful for understanding interfacial phenomena in fields like catalysis, sensing, and molecular electronics.
Future Perspectives and Emerging Research Avenues for N 4 Phenoxyphenyl Methanesulfonamide
Design of Novel Chemical Probes for Investigating Biological Pathways
The development of small-molecule chemical probes is essential for dissecting complex biological processes and validating new therapeutic targets. nih.gov Derivatives of N-(4-phenoxyphenyl)methanesulfonamide are being explored for this purpose, moving beyond their initial therapeutic applications to become tools for fundamental research. By modifying the core structure, researchers can create potent and selective modulators of specific protein functions. nih.gov
Future efforts will likely focus on creating probes with enhanced properties, such as photo-affinity labels or fluorescent tags, to enable more sophisticated biological interrogation. These advanced probes could be used to identify direct binding partners, map engagement within cellular compartments, and visualize the compound's interaction with its target in real-time. The goal is to advance from starting compounds, or "validated hits," through an iterative process of chemical optimization and biological testing to develop highly specific in vivo chemical probes. nih.gov This approach will provide deeper insights into disease-related pathways and help validate novel biological targets for future drug discovery. nih.gov
Exploration of New Molecular Targets and Mechanisms
While initial research into derivatives of this scaffold has often focused on known targets like cyclooxygenase (COX) enzymes, there is significant potential for discovering new molecular interactions. researchgate.net The broad utility of the sulfonamide functional group in medicine suggests that this compound analogues could modulate a wide range of biological targets. ijpsjournal.comnih.gov
Emerging research aims to identify these novel targets through systematic screening and mechanism-of-action studies. This involves testing derivatives against diverse panels of enzymes, receptors, and ion channels. For instance, various sulfonamide derivatives have demonstrated activity as antagonists for the androgen receptor and inhibitors of enzymes like dihydropteroate synthetase and carbonic anhydrase. ijpsjournal.comnih.gov Unbiased screening campaigns, including phenotypic screens that identify compounds producing a desired physiological effect in cells, can reveal unexpected activities and point toward previously uncharacterized targets or pathways. nih.gov Identifying these new targets is a critical step in expanding the therapeutic potential of this chemical class into new disease areas. researchgate.net
Advancements in Synthetic Methodologies for Analogues and Derivatives
The ability to efficiently synthesize a diverse library of analogues is fundamental to exploring structure-activity relationships (SAR) and optimizing lead compounds. Research continues to advance synthetic methodologies applicable to the this compound scaffold.
Key strategies involve the chemical modification of related precursors, such as nimesulide (B1678887). One established method is a two-step process that involves the reduction of a nitro group to an amine, followed by regioselective acylation or sulfonylation to produce a variety of N-acylated and N-sulfonylated derivatives. researchgate.net Another powerful technique is the Sonogashira cross-coupling reaction, which has been used to synthesize alkyne-containing derivatives by reacting an iodinated precursor with a terminal alkyne. researchgate.net These methods allow for the systematic modification of the molecule to probe how different functional groups impact biological activity.
| Synthetic Methodology | Description | Precursor Example | Resulting Derivative Class |
| Reduction and Acylation/Sulfonylation | A two-step process involving the reduction of a nitro group to an arylamine, followed by reaction with an acyl or sulfonyl chloride. researchgate.net | N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | N-acylated and N-sulfonylated analogues researchgate.net |
| Sonogashira Cross-Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide. researchgate.net | N-(4-iodo-2-phenoxyphenyl)methanesulfonamide | Disubstituted alkynes researchgate.net |
Future advancements will likely focus on developing more modular and efficient synthetic routes, potentially employing flow chemistry or novel catalytic systems to accelerate the generation of diverse chemical libraries for biological screening.
Integration of Advanced Computational and Experimental Approaches in Chemical Biology
The synergy between computational modeling and experimental validation is accelerating the pace of discovery in chemical biology and drug development. For sulfonamide research, this integrated approach is crucial for understanding molecular interactions and designing novel compounds with improved properties. mdpi.com
Computational techniques such as Density Functional Theory (DFT) are used to calculate the structural and spectroscopic properties of new compounds, providing data that can be directly compared with experimental results. mdpi.com Molecular docking studies are employed to predict how these molecules bind to their biological targets, offering insights into the key interactions that drive potency and selectivity. mdpi.com These in silico predictions are then validated through rigorous experimental characterization using methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and mass spectrometry. mdpi.com
| Approach | Technique | Application in Sulfonamide Research |
| Computational | Density Functional Theory (DFT) | Calculation of molecular structure, vibrational frequencies, and electronic properties to complement experimental data. mdpi.com |
| Molecular Docking | Prediction of binding modes and affinities of sulfonamide derivatives to protein targets (e.g., enzymes, receptors). mdpi.com | |
| Experimental | X-ray Crystallography | Determination of the precise three-dimensional structure of a compound and its interactions in a crystal lattice. mdpi.com |
| Spectroscopic Methods (NMR, IR, UV-vis) | Characterization and confirmation of the chemical structure and purity of synthesized molecules. mdpi.com | |
| Mass Spectrometry | Determination of the exact molecular weight and fragmentation pattern of new compounds. mdpi.com |
This iterative cycle of computational design and experimental testing allows for a more rational and efficient exploration of chemical space, guiding the synthesis of next-generation molecules based on the this compound scaffold.
Contributions to the Development of New Research Tools and Methodologies in Sulfonamide Research
The study of this compound and its derivatives contributes significantly to the broader field of sulfonamide research. The versatile nature of the arylsulfonamide motif makes it a valuable building block in drug discovery. nih.gov By developing specific inhibitors based on this scaffold, researchers create powerful tools for probing the function of individual enzymes and pathways.
For example, the creation of derivatives that show selectivity for COX-2 over COX-1 provides chemical tools to investigate the distinct physiological and pathological roles of these two enzymes. researchgate.net The synthetic strategies developed to create these molecules add to the collective knowledge base, providing methodologies that can be adapted for the synthesis of other sulfonamide-based agents. researchgate.netmdpi.com As new targets and mechanisms of action are uncovered for this class of compounds, they will inspire further medicinal chemistry efforts to address unmet medical needs. ijpsjournal.commdpi.com
Q & A
Q. What are the standard synthetic routes for N-(4-phenoxyphenyl)methanesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of 4-phenoxyaniline with methanesulfonyl chloride under basic conditions. Key steps include:
- Reagents : Methanesulfonyl chloride, 4-phenoxyaniline, and a base (e.g., triethylamine or NaOH) in anhydrous dichloromethane or DMF .
- Optimization : Reaction temperature (0–25°C), stoichiometric control of the base to prevent hydrolysis, and inert atmosphere (N₂/Ar) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : NMR spectroscopy (¹H/¹³C) to verify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm for CH₃SO₂) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .
- Crystallography : Single-crystal X-ray diffraction (SHELX software ) for absolute configuration determination .
Q. How can researchers mitigate solubility challenges during biological assays?
- Solubility Enhancers : Use DMSO or cyclodextrin derivatives for in vitro studies.
- pH Adjustment : Prepare stock solutions in mildly basic buffers (pH 7.4–8.0) to exploit sulfonamide deprotonation .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for derivatizing this compound?
- DFT Calculations : Model transition states for nucleophilic substitution at the sulfonamide group .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes for introducing substituents (e.g., halogens, fluorophenyl groups) .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
Q. How can reaction byproducts be minimized during large-scale synthesis?
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases) .
- Docking Simulations : Molecular docking (AutoDock Vina) to predict binding modes in active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Q. What are the best practices for handling stability issues under ambient conditions?
- Storage : Store at –20°C under desiccation to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity : Use amber vials to avoid photodegradation of the phenoxy moiety .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
Q. What advanced techniques validate the compound’s role in targeting viral proteins?
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .
- Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics with immobilized viral targets .
Notes for Methodological Rigor
- Data Reproducibility : Report reaction yields, purity (≥95% by HPLC), and spectral data (δ values, coupling constants) .
- Safety : Use fume hoods for methanesulfonyl chloride handling (corrosive, lachrymatory) .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
